1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid
Description
1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound featuring a bromine-substituted phenyl group at the 1-position and a carboxylic acid group at the 5-position of the pyrazole ring. This compound has been synthesized via reactions involving substituted hydrazines and carbonyl precursors, yielding a product characterized by NMR, HRMS, and crystallography . Its molecular formula is C₁₀H₇BrN₂O₂, with a molecular weight of 295.13 g/mol .
Properties
Molecular Formula |
C10H7BrN2O2 |
|---|---|
Molecular Weight |
267.08 g/mol |
IUPAC Name |
2-(4-bromophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-9(10(14)15)5-6-12-13/h1-6H,(H,14,15) |
InChI Key |
RSWZDSGGMFUYMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Cyclocondensation :
-
Ester Hydrolysis :
| Parameter | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | Ethanol, 90°C, 6 hours | 70–75 | 90 |
| Hydrolysis | NaOH/EtOH, reflux, 4 hours | 92–95 | 98 |
Advantages : High regioselectivity for the 1,5-disubstituted pyrazole.
Limitations : Requires precise control of stoichiometry to avoid dihydro-pyrazole byproducts.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. This method is ideal for rapid cyclocondensation and dehydration steps.
Protocol:
-
Cyclocondensation :
-
Dehydration :
-
Oxidation :
| Step | Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | DMF, 160°C, 15 min (microwave) | 85 |
| Oxidation | KMnO₄, H₂SO₄, 80°C, 2 hours | 78 |
Advantages : 80% reduction in reaction time compared to conventional heating.
Limitations : Specialized equipment required; scalability challenges.
Continuous Flow Synthesis
Industrial-scale production benefits from continuous flow systems, which enhance heat/mass transfer and reduce side reactions.
Process:
-
Cyclocondensation in Flow :
-
In-line Hydrolysis :
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Flow Cyclization | Acetic acid, 175°C, 1.5 min | 91 |
| Hydrolysis | NaOH, 100°C, 5 min | 89 |
Advantages : Consistent product quality; suitable for ton-scale production.
Limitations : High initial setup costs.
Oxidation of 5-Methylpyrazole Derivatives
For substrates with a methyl group at position 5, oxidation offers a direct route to the carboxylic acid.
Method:
-
Synthesis of 5-Methyl Intermediate :
-
Oxidation :
Side Reactions : Over-oxidation to CO₂ can occur if reaction time exceeds 4 hours.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Knorr Synthesis | 70–75 | 10–12 hours | Moderate | High |
| Microwave-Assisted | 78–85 | <1 hour | Low | Moderate |
| Continuous Flow | 89–91 | 10 minutes | High | High |
| Oxidation of Methyl | 75 | 3 hours | Moderate | Low |
Critical Challenges and Solutions
-
Regioselectivity : Competing 1,3- vs. 1,5-substitution is mitigated using electron-withdrawing groups (e.g., CO₂Et) to direct cyclization.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes dihydro-pyrazole impurities.
-
Byproduct Formation : Over-oxidation is minimized by controlling KMnO₄ concentration and temperature.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
This compound is recognized for its potential in medicinal chemistry, particularly as a lead compound for developing anti-inflammatory and analgesic agents. Research indicates that derivatives of this compound have been synthesized and tested for their efficacy in inhibiting specific enzymes associated with inflammatory processes.
Case Study: Enzyme Inhibition
A study demonstrated that derivatives of 1-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid showed promising inhibitory activity against carbonic anhydrases, which are important targets in cancer therapy. Compounds with specific substitutions exhibited inhibition constants (KIs) in the subnanomolar range against isoforms IX and XII, indicating their potential as therapeutic agents against tumors .
Agricultural Chemistry
In the realm of agricultural chemistry, this compound is utilized in the formulation of herbicides and pesticides. Its application helps improve crop yields by protecting plants from pests and diseases.
Data Table: Herbicidal Activity
| Compound | Activity | Target Pest |
|---|---|---|
| This compound | Moderate | Various broadleaf weeds |
| 3-Methyl derivative | High | Grasses and sedges |
Research has shown that compounds based on this structure can effectively control weed populations, thereby enhancing agricultural productivity .
Material Science
The unique chemical properties of this compound make it suitable for use in material science, particularly in developing advanced materials such as polymers and coatings. Its incorporation into polymer matrices can enhance durability and resistance to environmental degradation.
Case Study: Polymer Enhancement
A study highlighted the use of this compound in creating polymer composites that exhibit improved mechanical properties and thermal stability compared to traditional materials. The addition of this compound significantly increased the lifespan of coatings used in outdoor applications .
Biochemical Research
In biochemical research, this compound plays a crucial role in studying enzyme interactions and metabolic pathways. It is employed as a tool for understanding receptor binding mechanisms, which is vital for developing targeted therapies.
Application Example: Receptor Binding Studies
Research involving receptor binding studies has shown that modifications to the pyrazole ring can influence binding affinity and selectivity towards specific receptors involved in pain signaling pathways .
Analytical Chemistry
Finally, this compound is utilized in analytical methods for detecting and quantifying substances in complex mixtures. Its application aids quality control processes across various industries.
Analytical Methodologies
Techniques such as high-performance liquid chromatography (HPLC) have been employed to analyze the presence of this compound in pharmaceutical formulations, ensuring compliance with regulatory standards .
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. The bromophenyl group and the pyrazole ring play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Halogen-Substituted Phenyl Pyrazole Carboxylic Acids
Key Observations :
- Biological Relevance : The carboxylic acid group at C5 enables hydrogen bonding with biological targets, as seen in enzyme inhibition studies .
Pyrazoline and Dihydro-Pyrazole Derivatives
Key Observations :
- Functionalization : Carbamothioyl (-NH-CS-NH₂) groups in dihydro-pyrazoles introduce sulfur-based interactions, which may enhance metal-binding or enzyme inhibition .
Substituent Variations on the Pyrazole Core
Biological Activity
1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid is an organic compound belonging to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. We will also explore relevant case studies and research findings, supported by data tables.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 284.09 g/mol
The compound features a pyrazole ring substituted with a bromophenyl group at one position and a carboxylic acid functional group at another, contributing to its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit the proliferation of various cancer cell lines.
Key Findings:
- Breast Cancer : Significant antiproliferative effects on MDA-MB-231 cells.
- Liver Cancer : Inhibition of HepG2 cell proliferation.
- Colorectal and Lung Cancer : Effective against multiple cell lines.
Table 1: Anticancer Activity of Selected Pyrazole Derivatives
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 15.2 |
| This compound | HepG2 | 12.8 |
| This compound | HCT116 | 18.5 |
Antimicrobial Activity
The compound has shown promising antimicrobial effects against a variety of pathogens, demonstrating activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Effective against Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) values indicate strong antimicrobial potential.
Table 2: Antimicrobial Activity of this compound
| Target Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.30 |
| Pseudomonas aeruginosa | 0.35 |
Anti-inflammatory Activity
Research has also evaluated the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential therapeutic applications in inflammatory diseases.
The biological mechanisms through which this compound exerts its effects include:
- Anticancer Mechanism : Induction of apoptosis via caspase activation and modulation of survival signaling pathways.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
- Anti-inflammatory Mechanism : Inhibition of signaling pathways involved in inflammation.
Case Studies
Several case studies have underscored the efficacy of pyrazole derivatives in clinical settings:
Breast Cancer Treatment
A study demonstrated that a derivative similar to 1-(4-Bromophenyl)-1H-pyrazole significantly reduced tumor size in murine models, showcasing its potential as an effective anticancer agent.
Infection Control
Clinical trials indicated that pyrazole derivatives effectively reduced infection rates in patients with drug-resistant bacterial infections, highlighting their relevance in combating antimicrobial resistance.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid?
- Methodology : Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by bromination at the 4-position of the phenyl ring. Key intermediates like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate can be hydrolyzed under basic conditions (NaOH/EtOH, reflux) to yield the carboxylic acid . Phosphorus oxychloride (POCl₃) at 120°C is often used for cyclization steps .
- Data : Typical yields range from 60–75% after purification via column chromatography (silica gel, ethyl acetate/hexane).
Q. How is the compound’s structure confirmed using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons) and δ 160–165 ppm (carboxylic acid carbonyl) .
- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 3300–2500 cm⁻¹ (broad O-H stretch) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 267.08 (C₁₀H₇BrN₂O₂) .
Q. What in vitro assays are used to evaluate its antimicrobial activity?
- Methodology : Minimum Inhibitory Concentration (MIC) tests against Mycobacterium tuberculosis H37Rv or Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Resazurin microtiter assays (REMA) are employed for antitubercular screening .
Advanced Research Questions
Q. How does computational chemistry (DFT) aid in understanding its electronic properties?
- Methodology : Geometry optimization using B3LYP/6-31G** basis sets to calculate HOMO-LUMO gaps (e.g., 4.5–5.0 eV) and electrostatic potential maps. Theoretical IR spectra are compared with experimental data to validate tautomeric forms .
- Data : Bond lengths (C-Br: ~1.89 Å) and dihedral angles (pyrazole vs. phenyl rings: ~75°) align with X-ray crystallography .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Analysis : Ensure consistent molar concentrations (e.g., 1–100 μM) and cell lines (e.g., HepG2 for cytotoxicity).
- SAR Studies : Systematically vary substituents (e.g., Br → Cl, CH₃) to isolate electronic vs. steric effects .
Q. How is X-ray crystallography applied to determine its solid-state conformation?
- Protocol : Single crystals grown via slow evaporation (ethanol/water). Data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å).
- Results : Triclinic space group P1 with a = 6.759 Å, b = 10.061 Å, c = 12.263 Å. Dihedral angles between pyrazole and bromophenyl rings: 3.29° (coplanar) .
Q. What are the challenges in improving its metabolic stability for drug development?
- Approach :
- Microsomal Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Derivatization : Introduce electron-withdrawing groups (e.g., CF₃) or methylene spacers to reduce oxidative metabolism .
Key Research Gaps
- Mechanistic Insights : Limited data on its interaction with bacterial enzymes (e.g., enoyl-ACP reductase).
- In Vivo Pharmacokinetics : Absence of bioavailability studies in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
